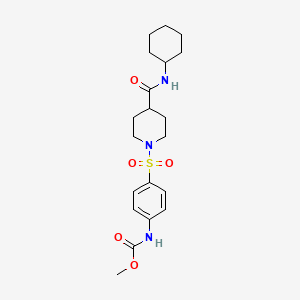
Methyl (4-((4-(cyclohexylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives, such as CHC, is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research .
Molecular Structure Analysis
The molecular structure of CHC is based on a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Chemical Reactions Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Wissenschaftliche Forschungsanwendungen
Biological Activity of Phenyl Sulfonamides
Research on novel (4-piperidin-1-yl)-phenyl sulfonamides has shown significant biological activity on the human beta(3)-adrenergic receptor (AR), indicating potential utility in therapeutic applications targeting this receptor. Modifications to the phenyl sulfonamide structure have yielded compounds with potent agonist activity at the beta(3) receptor, demonstrating the importance of structural variations in modulating biological activity. These findings highlight the potential of phenyl sulfonamide derivatives, including those structurally related to Methyl (4-((4-(cyclohexylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, in the development of selective beta(3) AR agonists with therapeutic applications (Hu et al., 2001).
Carbamate Derivatives and Their Synthesis
The synthesis and evaluation of carbamate derivatives, including those with coumarin and chromene structures, have been reported. These studies involve the condensation of methyl (3-hydroxyphenyl)carbamate with various reagents to form methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates and related compounds. The research demonstrates the versatility of carbamate derivatives in chemical synthesis and their potential for creating a wide range of biologically active molecules. Such studies underscore the synthetic utility and potential applications of carbamate derivatives in medicinal chemistry (Velikorodov & Imasheva, 2008).
Inhibition of Enzymatic Activities
Compounds structurally related to this compound, such as (indolylalkyl)piperidine carbamates, have been synthesized and tested for their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid degradation. The study revealed that variations in the alkyl spacer length and the introduction of substituents significantly affect enzymatic inhibition activity, suggesting that similar compounds could be designed as potential inhibitors of FAAH or other target enzymes (Dahlhaus, Hanekamp, & Lehr, 2017).
Wirkmechanismus
The mechanism of action of piperidine derivatives, such as CHC, is not fully understood and is an active area of research . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Zukünftige Richtungen
Piperidine derivatives, such as CHC, are a significant area of research in the pharmaceutical industry . Future directions may include further exploration of the synthesis methods, understanding the mechanism of action, and investigating the potential applications of these compounds in various therapeutic areas .
Eigenschaften
IUPAC Name |
methyl N-[4-[4-(cyclohexylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-28-20(25)22-17-7-9-18(10-8-17)29(26,27)23-13-11-15(12-14-23)19(24)21-16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBKCGPFEJCEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Amino-5-[(4-ethylphenyl)amino]-4-(propylsulfonyl)thien-2-yl](phenyl)methanone](/img/structure/B2628646.png)
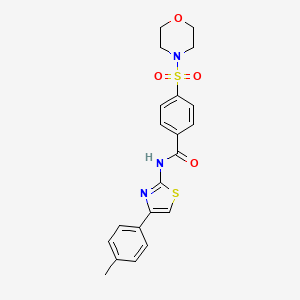
![{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2628652.png)
![ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2628653.png)
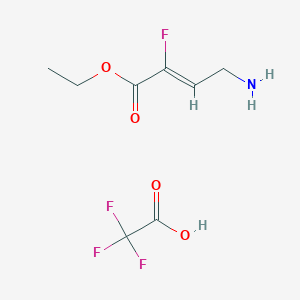
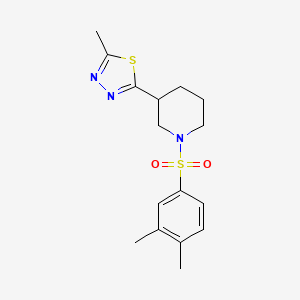
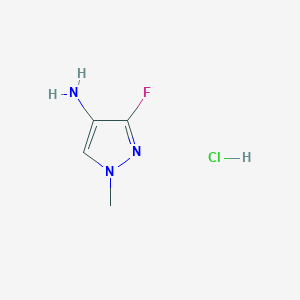
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B2628658.png)

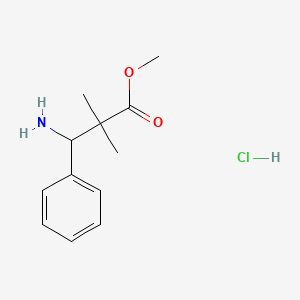
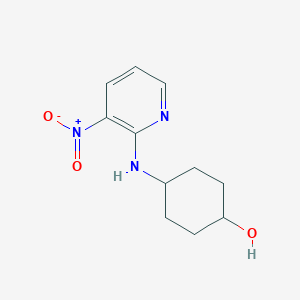
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B2628667.png)
![6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2628668.png)